3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
919786-32-6 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C19H16N2/c1-13-11-21-19(17-8-4-3-7-16(13)17)15-10-14-6-2-5-9-18(14)20-12-15/h2-10,12-13H,11H2,1H3 |
InChI Key |
PVNWJBUPCHDTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C2=CC=CC=C12)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a well-established method for synthesizing isoquinolines and their derivatives. In this context, the method can be adapted as follows:
Starting Materials : A suitable aniline derivative (e.g., 4-methylphenylamine) and a carbonyl compound (e.g., acetophenone).
-
- The aniline is reacted with the carbonyl compound in the presence of phosphorus oxychloride (POCl₃) to form an intermediate.
- This intermediate undergoes cyclization under acidic conditions to yield the dihydroisoquinoline structure.
Yield : Typically yields around 60-80% depending on reaction conditions.
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Formation of intermediate | 80 |
| 2 | Cyclization to dihydroisoquinoline | 70 |
Method 2: Palladium-Catalyzed Cross-Coupling
This method utilizes palladium catalysis for constructing complex structures:
Starting Materials : A bromo-substituted quinoline and a substituted isoquinoline.
-
- The bromoquinoline is subjected to a palladium-catalyzed cross-coupling reaction with a nucleophile derived from isoquinoline.
- The reaction is typically performed in a solvent like DMF or DMSO at elevated temperatures.
Yield : This method can achieve yields of up to 90%.
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Cross-coupling reaction | 90 |
Method 3: One-Pot Synthesis
A more streamlined approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel:
Starting Materials : An appropriate amine, a ketone, and an acid catalyst.
-
- Mix all reactants in a solvent such as ethanol.
- Heat under reflux conditions, allowing for both cyclization and subsequent functionalization to occur simultaneously.
Yield : Yields can vary widely but are generally in the range of 50-75%.
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | One-pot synthesis | 65 |
Comparative Analysis of Methods
To evaluate the efficiency and practicality of each method, a comparative analysis table is presented below:
| Method | Complexity | Yield (%) | Special Conditions Required |
|---|---|---|---|
| Bischler-Napieralski | Moderate | 60-80 | Acidic conditions |
| Palladium-Catalyzed | High | Up to 90% | Requires palladium catalyst |
| One-Pot Synthesis | Low | 50-75 | Heating required |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The isoquinoline moiety facilitates electrophilic substitutions, particularly at electron-rich positions. Key reactions include:
-
Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield 5-nitro derivatives (60–75% yield).
-
Sulfonation : Treatment with fuming sulfuric acid produces sulfonated analogs, though yields vary based on solvent choice (30–50% in DCM vs. 55–65% in DMF) .
-
Halogenation : Bromination with Br₂ in acetic acid generates 6-bromo-substituted products (80% yield).
N-Alkylation and Cyclization
The tertiary amine in the dihydroisoquinoline ring undergoes alkylation under mild conditions:
Cyclization often follows alkylation, driven by POCl₃ or PPA (polyphosphoric acid), to stabilize the iminium intermediate .
Oxidation Reactions
Controlled oxidation modifies the dihydroisoquinoline ring:
-
Radical Oxidation :
Using K₃Fe(CN)₆/KOH in dioxane/H₂O (1:2) induces radical-mediated oxidation, yielding hydroxylated intermediates (69% yield) .
Nucleophilic Aromatic Substitution
The quinoline ring’s electron-deficient C-7 position undergoes substitution:
Reductive Transformations
Catalytic hydrogenation selectively reduces specific bonds:
-
Nitro Group Reduction :
RANEY®/Ni under H₂ (1 atm) reduces nitro groups to amines (90% yield) . -
Ring Saturation :
PtO₂/H₂ in ethanol partially hydrogenates the quinoline ring (50–60% conversion).
Acid/Base-Mediated Rearrangements
-
Acidic Hydrolysis :
6 N HCl in EtOH cleaves ester sidechains, generating carboxylic acid derivatives (quantitative yield) . -
Base-Induced Cyclization :
K₂CO₃ in DMF facilitates intramolecular cyclization to form tricyclic frameworks (65–70% yield) .
Fluorination Reactions
Direct fluorination at the 4-position employs:
textReagents: DAST ((diethylamino)sulfur trifluoride), CH₂Cl₂, −10°C, 4 h Product: 4-Fluoro derivative (45% yield)[7]
Key Reactivity Trends
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity
- Research has demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit anticonvulsant properties. For instance, a study evaluated several compounds for their efficacy against seizures induced by maximal electroshock (MES). Compounds derived from the isoquinoline scaffold showed promising results, with some demonstrating protective effects in animal models at doses as low as 11.8 mg/kg .
-
Anticancer Properties
- The compound has been investigated for its anticancer activity. A study focused on amino-quinolone derivatives, including 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline, found that certain derivatives exhibited significant cytotoxicity against ovarian cancer cell lines (SKOV-3), with a growth inhibition (GI50) value of 38 μM . This suggests that modifications to the isoquinoline structure can enhance anticancer activity.
-
Neuroprotective Effects
- Compounds containing the 3,4-dihydroisoquinoline moiety have been identified as positive allosteric modulators of dopamine receptors. This property is particularly relevant for treating neurodegenerative diseases such as Parkinson's and schizophrenia. In one patent, the compound was proposed for alleviating cognitive impairments associated with these conditions, highlighting its therapeutic potential .
Table: Summary of Biological Activities
Case Studies
- Anticonvulsant Study
-
Ovarian Cancer Research
- In a screening of quinolone derivatives against ovarian cancer cell lines, the compound was highlighted for its ability to inhibit cell growth effectively. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the isoquinoline ring could enhance anticancer efficacy .
- Dopamine Modulation
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit aldo-keto reductase AKR1C3, a target of interest in cancer research . The binding of the compound to the enzyme’s active site disrupts its function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinofumelin (3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline)
Quinofumelin, a commercial fungicide, shares the quinoline-dihydroisoquinoline scaffold but differs in substituents: it contains 4,4-difluoro and 3,3-dimethyl groups (vs. a single 4-methyl group in the target compound) (Table 1). These substituents increase lipophilicity and steric bulk, enhancing fungicidal activity by improving membrane penetration and target binding .
Table 1: Structural and Functional Comparison
Chloroquine and Hydroxychloroquine
Their 4-piperazine/oxazine side chains enable lysosomotropic effects, contrasting with the target compound’s rigid dihydroisoquinoline fusion. This structural difference suggests divergent biological targets and mechanisms .
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
This compound, synthesized via Bischler–Napieralski cyclization, shares the 3-methyl-dihydroisoquinoline moiety but lacks the quinoline core. The absence of quinoline reduces planarity and likely diminishes interactions with aromatic-dependent enzymes or receptors .
Biological Activity
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against different diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is CHN. The compound features a quinoline moiety linked to a 3,4-dihydroisoquinoline structure, which is significant for its biological properties.
Anticancer Activity
Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit promising anticancer effects. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 6a-1 | MCF-7 (breast cancer) | 10.3 | Inhibition of cell proliferation |
| Compound 6a-2 | A549 (lung cancer) | 12.5 | Induction of apoptosis |
| Compound 6a-9 | SKOV-3 (ovarian cancer) | 13.2 | Modulation of signaling pathways |
These compounds have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated using PC12 cell models. In vitro studies indicated that this compound could protect against glucocorticoid-induced neuronal damage:
| Compound | Model | Effect |
|---|---|---|
| Compound 6a-1 | PC12 Cells | Reduced corticosterone-induced lesions |
| Compound 6a-2 | PC12 Cells | Enhanced neuronal survival |
Mechanistic studies suggest that these compounds may exert their neuroprotective effects by modulating oxidative stress and inflammatory responses .
Antimicrobial Activity
In addition to anticancer and neuroprotective properties, some derivatives of this compound have demonstrated antimicrobial activity. For example, certain isoquinoline derivatives were found to exhibit significant antifungal activity against pathogens like Pythium recalcitrans, with a preventive efficacy reaching up to 96.5% .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into the functional groups that enhance the biological activity of these compounds. The presence of a carboxyl group at the C4 position and specific substitutions on the quinoline ring are essential for maximizing efficacy against cancer cells and pathogens .
Case Studies
- Anticancer Study : A series of synthesized compounds were tested against MCF-7 and A549 cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.
- Neuroprotection Study : In vivo tests employing forced swim tests demonstrated that certain derivatives significantly reduced immobility time in stressed rats compared to controls, suggesting antidepressant-like effects alongside neuroprotection .
Q & A
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer : Introduce fluorine atoms at metabolically vulnerable positions (e.g., C-4 of quinoline) to block CYP450 oxidation. Deuterium labeling at benzylic positions (e.g., 3,4-dihydroisoquinoline methyl groups) slows degradation, as seen in fluorinated analogs . In vitro microsomal assays (human liver microsomes) validate stability improvements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
